molecular formula C17H19NO4 B11942046 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 853332-70-4

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11942046
CAS No.: 853332-70-4
M. Wt: 301.34 g/mol
InChI Key: HVHAEOYWNVNFSG-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and phenoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-methoxy-4-methylphenol with 3-methoxyphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 2-methoxy-4-methylphenol with acetic anhydride to form an intermediate.

    Step 2: Adding 3-methoxyphenylamine to the reaction mixture and allowing the reaction to proceed under reflux conditions.

    Step 3: Purifying the product through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-methylphenol
  • 3-methoxyphenylamine
  • 2-methoxy-4-vinylphenol

Uniqueness

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical reactions.

Properties

CAS No.

853332-70-4

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO4/c1-12-7-8-15(16(9-12)21-3)22-11-17(19)18-13-5-4-6-14(10-13)20-2/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

HVHAEOYWNVNFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC

Origin of Product

United States

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